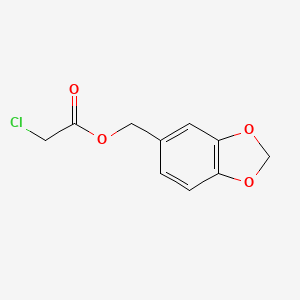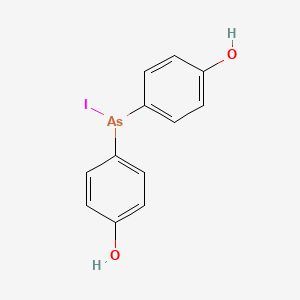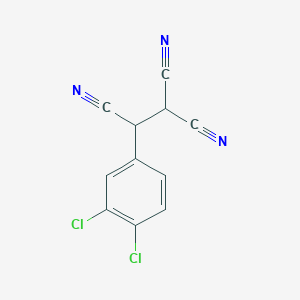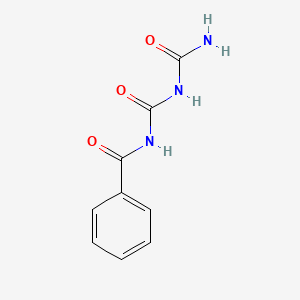![molecular formula C15H14O3 B14732424 Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate CAS No. 7109-81-1](/img/structure/B14732424.png)
Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate is a chemical compound that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[2.2.1]heptadiene structure, which is a seven-membered ring system with two double bonds. The compound also contains a 4-methoxybenzoate group, which is an ester derived from 4-methoxybenzoic acid. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate typically involves the esterification of Bicyclo[2.2.1]hepta-2,5-dien-7-ol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are performed at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the double bonds in the bicyclic ring.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4) in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives with single bonds replacing the double bonds.
Substitution: Substituted esters or amides depending on the nucleophile used.
科学的研究の応用
Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, while the 4-methoxybenzoate group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A precursor in the synthesis of the compound, known for its reactivity and use in organic synthesis.
Bicyclo[2.2.1]hept-2-ene: Similar bicyclic structure but with different chemical properties and reactivity.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another bicyclic compound with distinct functional groups and applications.
Uniqueness
Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate is unique due to its combination of a bicyclic ring system and an ester group derived from 4-methoxybenzoic acid. This combination imparts specific chemical reactivity and potential biological activities that are not observed in other similar compounds.
特性
CAS番号 |
7109-81-1 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC名 |
7-bicyclo[2.2.1]hepta-2,5-dienyl 4-methoxybenzoate |
InChI |
InChI=1S/C15H14O3/c1-17-13-8-6-12(7-9-13)15(16)18-14-10-2-3-11(14)5-4-10/h2-11,14H,1H3 |
InChIキー |
NVCYOONVBNOIEE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)OC2C3C=CC2C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid](/img/structure/B14732364.png)
![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)








![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)

